molecular formula C16H16O3 B1270861 Methyl 2-(4-(benzyloxy)phenyl)acetate CAS No. 68641-16-7

Methyl 2-(4-(benzyloxy)phenyl)acetate

Cat. No.: B1270861
CAS No.: 68641-16-7
M. Wt: 256.3 g/mol
InChI Key: OUWFDISHMBDYON-UHFFFAOYSA-N
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Description

Contextualizing Aryl Acetate (B1210297) Derivatives in Organic and Medicinal Chemistry

Aryl acetate derivatives constitute a broad and significant class of organic compounds that feature prominently in both organic synthesis and medicinal chemistry. These compounds, characterized by an acetate group attached to an aromatic ring, are recognized for their utility as key intermediates in a multitude of chemical transformations. In medicinal chemistry, the aryl acetate motif is found in a number of biologically active molecules and serves as a crucial pharmacophore that can influence the compound's interaction with biological targets. The ester functionality can also be employed as a prodrug strategy to enhance the pharmacokinetic properties of a therapeutic agent.

Significance of Benzyloxy-Substituted Phenyl Acetates in Synthetic Pathways

The incorporation of a benzyloxy substituent onto a phenyl acetate framework, as seen in Methyl 2-(4-(benzyloxy)phenyl)acetate, introduces a layer of strategic advantage in multi-step synthetic pathways. The benzyloxy group is widely recognized as an effective protecting group for phenols due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenation. This allows for the selective modification of other parts of the molecule without affecting the hydroxyl group.

Research Gaps and Opportunities Pertaining to this compound

Despite its apparent utility as a synthetic intermediate, dedicated research focusing exclusively on this compound remains relatively limited. A significant portion of the available literature mentions this compound as part of broader studies on related molecules or as an intermediate in the synthesis of more complex targets, without delving into a detailed exploration of its own chemical and biological properties.

This presents several opportunities for future research. A systematic investigation into the reactivity of this compound under various reaction conditions could unveil novel synthetic applications. For instance, exploring its participation in cross-coupling reactions or other carbon-carbon bond-forming transformations could expand its utility as a versatile building block.

Furthermore, there is a notable gap in the understanding of the biological activity profile of this compound itself. Given that the benzyloxyphenyl motif is present in various biologically active compounds, a thorough screening of this molecule for a range of pharmacological activities could yield interesting and potentially valuable results. Such studies could pave the way for its use as a lead compound in the development of new therapeutic agents. The development of more efficient and sustainable synthetic routes to this compound also represents a viable area for future research, aiming to improve yields and reduce the environmental impact of its production.

Detailed Research Findings

This compound is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number68641-16-7
Molecular FormulaC16H16O3
Molecular Weight256.29 g/mol
Melting Point61-63 °C
Boiling Point375 °C at 760 mmHg

One of the established methods for the synthesis of this compound involves the esterification of 4-benzyloxyphenylacetic acid with methanol (B129727). A specific procedure describes the refluxing of a mixture of p-benzyloxyphenylacetic acid, methanol, and chloroform (B151607) in a Soxhlet apparatus containing anhydrous magnesium sulfate (B86663) to remove the water produced during the reaction. After an appropriate reaction time, the product is isolated through a series of extraction and purification steps, yielding the desired methyl ester.

While detailed contemporary research focusing solely on this compound is not abundant, its structural components suggest its utility as an intermediate. For instance, benzyloxy-phenyl containing compounds are key intermediates in the synthesis of bazedoxifene, a selective estrogen receptor modulator google.com. This highlights the potential of this compound to serve as a precursor for the synthesis of pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWFDISHMBDYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373464
Record name Methyl 4-benzyloxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68641-16-7
Record name Methyl 4-benzyloxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-(4-BENZYLOXYPHENYL)ACETATE
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Synthetic Methodologies and Strategic Approaches to Methyl 2 4 Benzyloxy Phenyl Acetate

Esterification Reactions for Methyl 2-(4-(benzyloxy)phenyl)acetate Synthesis

Esterification is a fundamental process in organic chemistry for the formation of esters. In the context of synthesizing this compound, this typically involves the reaction of a carboxylic acid with an alcohol.

The direct reaction of 2-(4-(benzyloxy)phenyl)acetic acid with methanol (B129727) is a common and straightforward method for synthesizing this compound. acs.org This process, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

A specific laboratory preparation involves refluxing a mixture of p-benzyloxyphenylacetic acid, methanol, and chloroform (B151607). acs.org To drive the equilibrium towards the product, anhydrous magnesium sulfate (B86663) can be used to remove the water formed during the reaction. acs.org After the reaction, the mixture is worked up by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by purification to isolate the final product. acs.org Saponification of the resulting methyl p-benzyloxyphenyl acetate (B1210297) yields p-benzyloxyphenylacetic acid, confirming the structure of the ester. acs.org

Acid catalysis is crucial for the Fischer esterification process. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the carbonyl group of the carboxylic acid. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com

Proton transfer to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

Solid acid catalysts, such as certain zeolites and sulfonic acid functionalized materials, are also employed in esterification reactions. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages like easier separation from the reaction mixture and potential for reuse, contributing to more environmentally friendly processes. researchgate.net For instance, zeolites like Hβ, HY, and HZSM5 have been studied for the esterification of benzyl (B1604629) alcohol with acetic acid, demonstrating that the pore architecture of the catalyst can influence product selectivity. researchgate.net

The efficiency of the esterification reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, the temperature must be carefully controlled to avoid side reactions or decomposition of the reactants and products. For the synthesis of this compound, the reaction is typically carried out under reflux conditions. acs.org

Time: The reaction time is optimized to ensure maximum conversion of the starting materials to the desired ester. In one reported synthesis, a reflux time of six hours was employed. acs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Solvent: The choice of solvent can influence the reaction equilibrium and the solubility of the reactants and catalyst. In the preparation of this compound, a mixture of methanol and chloroform has been used. acs.org Methanol serves as both a reactant and a solvent, while chloroform helps to dissolve the carboxylic acid. The use of a solvent that can azeotropically remove water can also be a strategy to drive the reaction forward.

Table 1: Reaction Conditions for the Esterification of 2-(4-(Benzyloxy)phenyl)acetic acid
ParameterConditionReference
Reactants2-(4-(Benzyloxy)phenyl)acetic acid, Methanol acs.org
CatalystAcid catalyst (e.g., H₂SO₄) masterorganicchemistry.com
SolventMethanol, Chloroform acs.org
TemperatureReflux acs.org
Time6 hours acs.org
Work-upWashing with saturated sodium bicarbonate solution acs.org

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide an alternative route to this compound. This approach typically involves the reaction of a nucleophile with a substrate containing a suitable leaving group.

In the context of synthesizing this compound via nucleophilic substitution, a key strategy involves starting with a precursor that has a good leaving group attached to the benzylic position. For instance, a molecule like methyl 2-(4-hydroxyphenyl)acetate could be reacted with benzyl bromide. In this scenario, the hydroxyl group of the phenol (B47542) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the benzyl bromide and displacing the bromide ion.

Another approach could involve the reaction of 4-(benzyloxy)benzyl halide with a cyanide salt to form the corresponding nitrile, which can then be hydrolyzed and esterified to yield the desired product. The halide in the benzyl halide serves as an excellent leaving group in nucleophilic substitution reactions.

The reactivity of benzyl halides in nucleophilic substitution is generally high because the carbocation intermediate formed in an Sₙ1 reaction is stabilized by resonance with the benzene (B151609) ring. quora.com Alternatively, the benzylic carbon is accessible for an Sₙ2 attack.

4-Benzyloxyphenol itself can participate in nucleophilic substitution reactions. The phenolic hydroxyl group is acidic and can be deprotonated by a base to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide (R-X) would lead to the formation of an ether.

While not a direct route to this compound, the reactivity of the hydroxyl group in 4-benzyloxyphenol is a key consideration in planning synthetic routes. For instance, if one were to start with 4-hydroxyphenylacetic acid, the phenolic hydroxyl group would need to be protected before carrying out reactions on the carboxylic acid group to avoid unwanted side reactions. The benzyl group in 4-benzyloxyphenol serves as a protective group for the phenol.

Table 2: Comparison of Synthetic Strategies
StrategyStarting MaterialsKey ReactionAdvantagesDisadvantages
Esterification2-(4-(Benzyloxy)phenyl)acetic acid and MethanolFischer EsterificationDirect, relatively simple procedure.Equilibrium reaction, may require removal of water to achieve high yields.
Nucleophilic SubstitutionMethyl 2-(4-hydroxyphenyl)acetate and Benzyl bromideWilliamson Ether SynthesisCan be very efficient with good leaving groups.May require protection of other functional groups.

Grignard Reactions in the Synthesis of Related Esters

Grignard reagents (organomagnesium halides) are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com Their application in syntheses involving esters, however, requires careful consideration due to their high reactivity.

A hypothetical Grignard reagent derived from a halogenated 4-benzyloxyphenol, such as 4-(benzyloxy)phenylmagnesium bromide, would serve as a powerful nucleophile. This reagent is formed by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.orgyoutube.com The resulting organometallic compound places a nucleophilic carbon atom on the benzene ring, enabling it to attack electrophilic centers.

However, the direct synthesis of an ester like this compound using this Grignard reagent presents a significant challenge. The primary role of Grignard reagents in reactions with carbonyl compounds is nucleophilic addition. organic-chemistry.orglibretexts.org

The direct reaction of a Grignard reagent with a simple ester to form a different, more complex ester is not a standard transformation. Grignard reagents react aggressively with esters. The reaction proceeds via a two-step addition mechanism. masterorganicchemistry.com First, the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. udel.edu This intermediate is unstable and collapses, expelling the alkoxy group (e.g., methoxide) to form a ketone. udel.educhemistrysteps.com The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Therefore, using a Grignard reagent to form a specific ester linkage directly is generally not feasible due to over-addition. An alternative strategy involves reacting the Grignard reagent with carbon dioxide (dry ice). masterorganicchemistry.commasterorganicchemistry.com This reaction, known as carboxylation, introduces a carboxylic acid group, which can then be esterified in a subsequent step to yield the desired ester.

Table 1: Proposed Multi-Step Synthesis via Grignard Reagent

StepReactantsReagentsIntermediate/Product
11-Bromo-4-(benzyloxy)benzeneMg, Anhydrous Ether4-(Benzyloxy)phenylmagnesium bromide
24-(Benzyloxy)phenylmagnesium bromide1. CO₂ (Dry Ice) 2. H₃O⁺2-(4-(Benzyloxy)phenyl)acetic acid
32-(4-(Benzyloxy)phenyl)acetic acidMethanol, Acid CatalystThis compound

Alternative and Advanced Synthetic Transformations

Beyond classical multi-step syntheses, advanced methodologies offer more efficient pathways to the target molecule and its analogs.

One-pot synthesis, where reactants undergo successive chemical reactions in a single reactor, enhances efficiency by avoiding lengthy separation processes and purification of intermediates. For benzyloxy-containing esters, a one-pot approach could involve the formation of an acid chloride from a benzyl ester, which then reacts in situ with an alcohol. rsc.org A facile one-pot transformation of benzyl esters into other esters has been described using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride under mild conditions. rsc.org This method converts the benzyl ester into a highly reactive acid chloride intermediate, which is then trapped by an alcohol to form the desired product. rsc.org Such strategies are valuable for creating libraries of related compounds efficiently.

The synthesis of complex molecules often requires chemo- and regioselective reactions that target a specific functional group or position while leaving others intact. In the context of this compound, a key challenge is to perform reactions on the phenylacetic acid moiety without affecting the benzyl ether. For instance, the direct displacement of alkoxy groups on aromatic rings by Grignard reagents has been reported, often activated by ortho-groups or steric hindrance. nih.gov Selective metalation, using reagents like TMP-zinc and magnesium bases, followed by reaction with an electrophile, allows for the introduction of functional groups at specific positions on an aromatic ring, demonstrating a high degree of regioselectivity.

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. jocpr.comnumberanalytics.com In the target molecule, the benzyloxy group itself can be considered a protected form of a phenol.

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its stability under a variety of acidic and basic conditions. beilstein-journals.orglibretexts.org It is typically installed using benzyl bromide or through reagents like 2-benzyloxy-1-methylpyridinium triflate, which can operate under neutral conditions, making it suitable for sensitive substrates. beilstein-journals.orgresearchgate.net

The primary method for removing a benzyl ether protecting group is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). libretexts.orgcreative-peptides.com This deprotection condition is mild and often does not affect other functional groups like esters. The ability to deprotect the benzyl group under conditions that leave an ester group intact is an example of an orthogonal protecting group strategy. jocpr.comnumberanalytics.com This strategy is crucial in multi-step syntheses where different protected functional groups must be unmasked sequentially. numberanalytics.com

Table 2: Common Protecting Groups and Deprotection Methods

Protecting GroupFunctional Group ProtectedCommon Deprotection Reagents/ConditionsOrthogonal To
Benzyl (Bn)Alcohol, PhenolH₂, Pd/C (Hydrogenolysis)tert-Butyloxycarbonyl (BOC), Acetals
tert-Butyloxycarbonyl (BOC)Amine, Carboxylic AcidStrong Acid (e.g., TFA, HCl)Benzyl (Bn), Fmoc
9-Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine)Benzyl (Bn), BOC
Silyl Ethers (e.g., TBDMS)AlcoholFluoride Ion (e.g., TBAF), AcidBenzyl (Bn), Acetals

Potential for Enzymatic or Biocatalytic Synthesis Routes

The exploration of enzymatic and biocatalytic methods for chemical synthesis is driven by the principles of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. While specific literature detailing the direct enzymatic synthesis of this compound is not extensively available, the potential for such routes can be extrapolated from successful biocatalytic transformations of structurally related compounds. The primary enzymatic approach for synthesizing this target molecule would likely involve the esterification of 2-(4-(benzyloxy)phenyl)acetic acid with methanol.

Lipases are a class of enzymes that have demonstrated significant utility in catalyzing esterification, transesterification, and aminolysis reactions for a wide range of substrates, including derivatives of phenylacetic acid. Notably, Candida antarctica Lipase (B570770) B (CALB) has been identified as a highly effective biocatalyst for the esterification of substituted phenylacetic acids. Research has shown that various substituted phenylacetic acids can be converted to their corresponding ethyl esters with quantitative yields using CALB in ethanol, which serves as both the nucleophile and the solvent. This suggests a strong potential for the successful methylation of 2-(4-(benzyloxy)phenyl)acetic acid using a similar enzymatic system.

A plausible enzymatic route would involve the direct esterification of 2-(4-(benzyloxy)phenyl)acetic acid with methanol, catalyzed by an immobilized lipase such as CALB. The reaction would typically be conducted in an organic solvent to favor the synthesis equilibrium over hydrolysis. The choice of solvent, temperature, and the molar ratio of the substrates would be critical parameters to optimize for achieving high conversion and yield.

Alternatively, a transesterification reaction could be employed. In this approach, an existing ester of 2-(4-(benzyloxy)phenyl)acetic acid could be converted to the methyl ester by reaction with methanol, again catalyzed by a lipase.

Research into the enzymatic synthesis of related compounds provides a strong basis for the development of a biocatalytic route to this compound. A study on the enzymatic synthesis of substituted phenylacetamides demonstrated a preliminary esterification step where various phenylacetic acids were reacted with ethanol. conicet.gov.ar The findings from this research are particularly relevant and are summarized in the table below.

Table 1: Research Findings on the Enzymatic Esterification of Substituted Phenylacetic Acids using Candida antarctica Lipase B (CALB)
SubstrateNucleophileBiocatalystTemperature (°C)Enzyme/Substrate RatioReaction Time (h)Yield
(2-hydroxyphenyl)acetic acidEthanolCALB35524Quantitative
(4-hydroxyphenyl)acetic acidEthanolCALB35524Quantitative
(4-methoxyphenyl)acetic acidEthanolCALB35516Quantitative
(4-nitrophenyl)acetic acidEthanolCALB35512Quantitative
Data derived from a study on lipase-catalyzed synthesis of substituted phenylacetamides. conicet.gov.ar

The successful quantitative esterification of (4-hydroxyphenyl)acetic acid and (4-methoxyphenyl)acetic acid, which are structurally analogous to the precursor of the target compound, strongly supports the feasibility of developing an efficient enzymatic synthesis for this compound. conicet.gov.ar Such a biocatalytic approach would offer a more sustainable and selective alternative to conventional chemical synthesis methods.

Chemical Reactivity and Derivatization of Methyl 2 4 Benzyloxy Phenyl Acetate

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction that converts an ester into its constituent carboxylic acid and alcohol. ucoz.comchemistrysteps.com For Methyl 2-(4-(benzyloxy)phenyl)acetate, this reaction cleaves the methyl ester to yield 2-(4-(benzyloxy)phenyl)acetic acid and methanol (B129727). This transformation can be effectively achieved under either acidic or basic conditions. ucalgary.ca

The conversion of this compound to 2-(4-(benzyloxy)phenyl)acetic acid is a standard hydrolysis reaction.

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is essentially irreversible. chemistrysteps.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol or ethanol to ensure miscibility. The reaction mixture is typically heated to reflux to increase the reaction rate. chemspider.comaecenar.com The initial product is the sodium or potassium salt of the carboxylic acid. A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the free 2-(4-(benzyloxy)phenyl)acetic acid. chemistrysteps.comaecenar.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.comyoutube.com It is an equilibrium process, and to drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com The reaction involves heating the ester in an aqueous solution containing a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ucalgary.ca

The table below summarizes typical conditions for the hydrolysis of related methyl esters.

Catalyst/ReagentSolvent(s)TemperatureDurationProduct
Sodium Hydroxide (NaOH)Water / MethanolReflux4 hours2-(4-(Benzyloxy)phenyl)acetic Acid
Sulfuric Acid (H₂SO₄)WaterRefluxSeveral hours2-(4-(Benzyloxy)phenyl)acetic Acid

This is an interactive data table based on common laboratory procedures for ester hydrolysis. chemspider.comaecenar.com

The mechanisms of ester hydrolysis are among the most extensively studied in organic chemistry and are categorized based on the catalyst (acid or base) and the position of bond cleavage. ucalgary.ca

Base-Catalyzed Mechanism (BAC2): The most common mechanism for the hydrolysis of primary and secondary methyl esters is the base-catalyzed, bimolecular, acyl-oxygen cleavage (BAC2) mechanism. ucoz.com

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. ucalgary.ca

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group. ucalgary.ca

Acid-Catalyzed Mechanism (AAC2): The acid-catalyzed hydrolysis of this compound also typically proceeds through a bimolecular, acyl-oxygen cleavage pathway (AAC2). This mechanism is essentially the microscopic reverse of the Fischer esterification. ucalgary.cayoutube.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon. ucalgary.ca

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the methoxy (B1213986) group into a good leaving group (methanol). ucalgary.ca

Elimination: The intermediate collapses, and the electrons from one of the hydroxyl groups reform the carbonyl double bond, eliminating a neutral methanol molecule. ucalgary.ca

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. ucalgary.cayoutube.com

Given the structure of this compound, which contains a benzyl (B1604629) group, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) could be considered under specific conditions, as the benzyl group can form a relatively stable carbocation. ucoz.com However, the AAC2 pathway is generally predominant for the hydrolysis of methyl esters. ucoz.com

Transesterification and Amidation Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com this compound can be converted to other esters (e.g., ethyl, benzyl, or more complex esters) through this reaction. Similar to hydrolysis, transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

To ensure a high yield of the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com The reaction involves an equilibrium that can be shifted by removing the methanol byproduct as it forms or by using a large excess of the reactant alcohol. A variety of catalysts can be employed, including mineral acids (H₂SO₄), metal alkoxides (e.g., sodium ethoxide), and organocatalysts like N-heterocyclic carbenes (NHCs). masterorganicchemistry.comorganic-chemistry.org

The table below illustrates potential transesterification reactions.

Reactant AlcoholCatalystConditionsProduct
EthanolH₂SO₄ (catalytic)Reflux in excess ethanolEthyl 2-(4-(benzyloxy)phenyl)acetate
Benzyl AlcoholSodium BenzyloxideHeatBenzyl 2-(4-(benzyloxy)phenyl)acetate
IsopropanolSc(OTf)₃Reflux in boiling isopropanolIsopropyl 2-(4-(benzyloxy)phenyl)acetate

This is an interactive data table illustrating potential transesterification reactions based on established methods. masterorganicchemistry.comorganic-chemistry.org

The reaction of an ester with an amine to form an amide, known as aminolysis or amidation, is generally less favorable than hydrolysis or transesterification because amines are less nucleophilic than hydroxide or alkoxide ions. The reaction often requires elevated temperatures or the use of a catalyst. nih.gov

Direct amidation of this compound with primary or secondary amines can be achieved to produce the corresponding N-substituted amides. Modern catalytic systems have been developed to facilitate this transformation under milder conditions. These include catalysts based on nickel, palladium, or niobium. nsf.govresearchgate.net For example, nickel-based catalysts have been shown to be effective for the amidation of methyl esters with various amines. nih.govnsf.gov The reaction involves heating the ester and the amine in a suitable solvent, such as toluene, in the presence of the catalyst. nih.gov

The table below shows examples of amidation reactions.

Reactant AmineCatalystConditionsProduct
BenzylamineNiCl₂Toluene, 110°CN-benzyl-2-(4-(benzyloxy)phenyl)acetamide
AnilineNb₂O₅Heat, solvent-freeN-phenyl-2-(4-(benzyloxy)phenyl)acetamide
MorpholineNi(cod)₂ / NHC ligandToluene, 140°C1-(4-(benzyloxy)phenyl)-2-(morpholino)ethan-1-one

This is an interactive data table showing potential amidation reactions based on modern catalytic methods. nih.govnsf.govresearchgate.net

Electrophilic Aromatic Substitution Reactions

This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents attached to the rings. libretexts.orgmsu.edu

The central phenyl ring has two substituents: a p-benzyloxy group (-OCH₂C₆H₅) and a p-methylacetate group (-CH₂COOCH₃).

Benzyloxy Group (-O-CH₂Ph): The oxygen atom attached directly to the ring is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org

Methylacetate Group (-CH₂COOCH₃): This group is considered weakly deactivating via induction and is ortho, para-directing.

Since the strongly activating benzyloxy group dictates the regioselectivity, electrophilic attack will occur predominantly at the positions ortho to the benzyloxy group (positions 3 and 5). libretexts.org

The second aromatic ring, the benzyl group, is part of the benzyloxy substituent. It is essentially a monosubstituted benzene (B151609) ring with an electron-withdrawing -OCH₂- group attached. Therefore, this ring is deactivated towards EAS compared to the central, activated ring. As a result, electrophilic substitution is expected to occur almost exclusively on the central phenylacetate (B1230308) ring. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the 3- and 5-positions. msu.edu

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the 3-bromo or 3-chloro derivatives. msu.edu

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid, would also result in substitution at the positions ortho to the benzyloxy group. masterorganicchemistry.com

The table below summarizes the expected outcomes of EAS reactions.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 2-(4-(benzyloxy)-3-nitrophenyl)acetate
BrominationBr₂, FeBr₃Methyl 2-(3-bromo-4-(benzyloxy)phenyl)acetate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 2-(3-acetyl-4-(benzyloxy)phenyl)acetate

This is an interactive data table predicting the outcomes of electrophilic aromatic substitution reactions.

Influence of the Benzyloxy Group on Aromatic Reactivity

The benzyloxy group, an ether derivative, significantly influences the reactivity of the phenyl ring towards electrophilic aromatic substitution. This influence stems from the interplay of two fundamental electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: The oxygen atom in the benzyloxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This difference in electronegativity causes the oxygen to withdraw electron density from the ring through the sigma (σ) bond, an effect known as a negative inductive effect (-I). libretexts.orguomustansiriyah.edu.iqlibretexts.org This effect, on its own, would decrease the ring's nucleophilicity, making it less reactive towards electrophiles. libretexts.orglibretexts.org

Resonance Effect: The oxygen atom also possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-electron system of the aromatic ring. libretexts.orgminia.edu.eg This donation of electron density is a positive resonance effect (+R or +M). cdn-website.com This delocalization increases the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.org

Table 1: Electronic Effects of the Benzyloxy Group

Electronic Effect Description Impact on Phenyl Ring
Inductive Effect (-I) Electron withdrawal through the sigma bond due to oxygen's high electronegativity. libretexts.orglibretexts.org Deactivation
Resonance Effect (+R) Electron donation into the pi system from oxygen's lone pairs. libretexts.orgminia.edu.eg Activation

| Net Effect | The resonance effect dominates the inductive effect. libretexts.org | Activation |

Bromomethylation (e.g., Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate)

Bromomethylation is a reaction that introduces a bromomethyl (-CH₂Br) group onto an aromatic ring. This reaction typically occurs on activated aromatic rings. One method involves reacting the aromatic compound with formaldehyde and hydrogen bromide. manac-inc.co.jp Another common approach for introducing a bromine atom to a benzylic position is through radical bromination using a reagent like N-bromosuccinimide (NBS), often with a radical initiator such as benzoyl peroxide. prepchem.comgoogle.com

Given the activating nature of the benzyloxy group in this compound, the aromatic ring is susceptible to electrophilic substitution. To synthesize Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate, a bromomethyl group is introduced at one of the activated ortho positions relative to the benzyloxy group. This transformation can be achieved under specific reaction conditions that favor electrophilic aromatic substitution, such as using a source of bromomethyl cation or its equivalent.

Transformations of the Ester Moiety

The methyl ester group in this compound is a key site for chemical modification, particularly through reduction reactions.

Reduction to Alcohols (e.g., 2-(4-(Benzyloxy)phenyl)ethan-1-ol)

Esters can be readily reduced to primary alcohols. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orglibretexts.org

The most common and effective reagent for the reduction of esters to primary alcohols is Lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgcommonorganicchemistry.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy leaving group and a second hydride attack on the intermediate aldehyde, ultimately forming the primary alcohol after protonation. libretexts.org

Other reagents capable of reducing esters to alcohols include borane complexes (e.g., BH₃-SMe₂) and lithium borohydride (LiBH₄), which is more reactive than NaBH₄. commonorganicchemistry.comharvard.edu

Table 2: Reagents for Ester Reduction to Alcohol

Reagent Chemical Formula Typical Conditions Notes
Lithium Aluminum Hydride LiAlH₄ Anhydrous ether (THF, Et₂O), followed by aqueous workup Powerful, non-selective reducing agent. commonorganicchemistry.comharvard.edu
Lithium Borohydride LiBH₄ THF Less reactive than LiAlH₄ but more reactive than NaBH₄. commonorganicchemistry.comharvard.edu
Borane-dimethyl sulfide BH₃-SMe₂ Refluxing THF Aromatic esters may require longer reaction times than aliphatic esters. commonorganicchemistry.com

Aldehyde Formation (e.g., 2-(4-(benzyloxy)phenyl)acetaldehyde)

The partial reduction of an ester to an aldehyde is a more delicate transformation, as the aldehyde product is more reactive towards reduction than the starting ester. To achieve this, a less reactive and sterically hindered reducing agent is required, and the reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. libretexts.org

The reagent of choice for this conversion is Diisobutylaluminum Hydride (DIBAL-H). libretexts.orgcommonorganicchemistry.com The reaction is usually carried out by the slow addition of one equivalent of DIBAL-H to the ester at a low temperature, such as -78 °C. commonorganicchemistry.com At this temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. stackexchange.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed. The workup also destroys any excess DIBAL-H, preventing further reduction of the newly formed aldehyde. stackexchange.com Other modified aluminum hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, can also be used for the partial reduction of certain carboxylic acid derivatives. libretexts.org

Exploration of Complex Reaction Pathways

The distinct reactivity of its functional groups makes this compound a valuable building block in multi-step syntheses. Flow chemistry, which involves passing reactants through immobilized reagents in connected columns, represents a modern paradigm for executing complex reaction sequences. syrris.jp This approach allows for multiple synthetic transformations to occur in a continuous process, often eliminating the need for purification of intermediates. syrris.jp

This compound can serve as a precursor in such pathways. For instance, the ester moiety could be transformed as described above, and the resulting alcohol or aldehyde could then participate in subsequent carbon-carbon bond-forming reactions. organicchemistrytutor.com Simultaneously or sequentially, the benzyloxy group could be cleaved via hydrogenolysis to reveal a phenol (B47542), or the activated aromatic ring could undergo further substitution, leading to the assembly of more complex molecular architectures. This strategic combination of reactions in a planned sequence is fundamental to the synthesis of complex target molecules like natural products and pharmaceuticals. syrris.jp

C-H Functionalization Strategies in Related Aromatic Systems

Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in synthetic chemistry, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgnih.gov While specific C-H functionalization studies on this compound are not extensively detailed in the literature, strategies developed for structurally related aromatic systems, particularly those containing alkoxy groups like anisole, provide significant insight into potential transformations.

Transition-metal catalysis is a primary strategy for activating otherwise inert C-H bonds. nih.govrsc.org These methods often rely on directing groups, which are functional groups within the substrate that coordinate to the metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring high regioselectivity. acs.org For a molecule like this compound, both the ester and the benzyloxy ether oxygen could potentially serve as directing groups to functionalize the ortho positions of the phenyl ring.

Research on anisole derivatives has shown that the methoxy group can direct C-H activation to the ortho position. For instance, photocatalytic methods have been developed for the C-H amination of arenes, where anisole derivatives exhibit good-to-excellent ortho-selectivity. acs.org This suggests that the benzyloxy group in this compound could similarly direct functionalization to the C-H bonds ortho to the ether linkage.

The following table summarizes representative C-H functionalization strategies applicable to aromatic systems related to this compound.

Reaction TypeCatalyst SystemKey FeaturesPotential Application to Substrate
C-H Amination Photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆Utilizes polar effects of N-centered radicals; high ortho-selectivity for anisole derivatives. acs.orgDirecting the introduction of a nitrogen-containing functional group to the position ortho to the benzyloxy group.
C-H Olefination Pd, Ru, Ir, or Co-based catalystsThe directing group controls regioselectivity (e.g., ortho, meta); versatile for C-C bond formation. rsc.orgThe ester or ether group could direct the installation of a vinyl group at a specific position on the aromatic ring.
C-H Alkylation Transition-metal catalysts (e.g., Rh, Ir, Pd)Often guided by a directing group to form a stable metallacycle intermediate, leading to site-specific alkylation. acs.orgIntroduction of alkyl chains at the ortho position of the phenyl ring, guided by the ester or ether moiety.

These strategies highlight the potential for selectively modifying the aromatic core of this compound, enabling the synthesis of more complex derivatives without the need for multi-step pre-functionalization sequences.

Cyclization Reactions Involving Aryl Acetate (B1210297) Derivatives

Aryl acetate derivatives, including this compound, are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. A prominent application is in the synthesis of isoflavones, a class of naturally occurring compounds with significant biological activities. nih.govnih.gov

The classical route to isoflavones often involves the construction of a deoxybenzoin intermediate. nih.gov In this pathway, an aryl acetic acid (which can be obtained by hydrolysis of this compound) is reacted with a substituted phenol under acidic conditions (e.g., using boron trifluoride etherate) in a Friedel-Crafts acylation type reaction. The resulting deoxybenzoin then undergoes intramolecular cyclization with a suitable C1 electrophile, such as triethyl orthoformate or N,N-dimethylformamide, to form the pyranone ring of the isoflavone skeleton. semanticscholar.org This cyclization is a key step that establishes the core structure of the isoflavone.

The general scheme for this transformation is outlined below:

Deoxybenzoin Formation: The aryl acetate derivative is converted to the corresponding aryl acetic acid, which acylates a phenol to yield a 2-hydroxy-deoxybenzoin.

Ring Cyclization: The deoxybenzoin intermediate is treated with a cyclizing agent to form the isoflavone ring. An important mechanistic feature of isoflavone synthesis is the 1,2-aryl migration that occurs during the formation of the heterocyclic ring. nih.gov

Modern variations of cyclization reactions have also been developed, employing different catalytic systems to achieve higher efficiency and milder reaction conditions. For example, lipase-mediated reactions have been used for the synthesis of 3-selanyl-isoflavones through a selenylation/cyclization of 2-hydroxyphenyl enaminones, demonstrating the potential for biocatalytic approaches in constructing isoflavone-like structures. mdpi.com Other methods include acid-promoted intramolecular cyclizations of appropriately substituted precursors to generate diverse ring systems. rsc.orgresearchgate.net

The following table details key cyclization reactions involving aryl acetate derivatives or related structures.

Reaction Name/TypePrecursorReagents/ConditionsProduct
Isoflavone Synthesis Aryl acetic acid + Phenol1. BF₃·OEt₂ (Acylation) 2. HC(OEt)₃, BF₃·OEt₂ (Cyclization)Isoflavone
PIFA-mediated Cyclization Methyl(2-(1-phenylvinyl)phenyl)sulfane[Bis-(trifluoroacetoxy)iodo]benzene (PIFA)C3-arylated benzo[b]thiophene rsc.org
Brønsted Acid-Promoted Cationic Cyclization o-(1-arylvinyl) acetophenone N-tosylhydrazoneTsNHNH₂, Brønsted acidPolysubstituted indene rsc.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the proton and carbon environments of Methyl 2-(4-(benzyloxy)phenyl)acetate can be assembled.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the various proton groups present.

The aromatic protons of the benzyloxy and phenylacetate (B1230308) moieties typically resonate in the downfield region, generally between δ 6.8 and 7.5 ppm. The protons on the phenyl ring of the benzyloxy group appear as a multiplet, while the para-substituted phenylacetate ring shows a characteristic AA'BB' splitting pattern, with two doublets. The benzylic protons of the ether linkage (-O-CH₂-Ph) are observed as a singlet at approximately 5.05 ppm. The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-COOCH₃) also appear as a singlet, typically around 3.60 ppm. Finally, the methyl ester protons (-COOCH₃) give rise to a sharp singlet at about 3.68 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m5HAr-H (benzyloxy)
7.25d2HAr-H (phenylacetate, ortho to -CH₂)
6.95d2HAr-H (phenylacetate, ortho to -O)
5.05s2H-O-CH ₂-Ph
3.68s3H-COOCH
3.60s2H-CH ₂-COOCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 172 ppm. The aromatic carbons resonate in the range of 115 to 160 ppm. The carbon atom of the phenylacetate ring attached to the benzyloxy group is found at around 158 ppm, while the carbon attached to the acetate side chain is at about 127 ppm. The carbons of the benzyloxy phenyl ring show signals between 127 and 137 ppm. The benzylic carbon (-O-C H₂-Ph) resonates at approximately 70 ppm. The methyl ester carbon (-COOC H₃) and the methylene carbon of the acetate group (-C H₂-COOCH₃) appear at around 52 ppm and 40 ppm, respectively.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
172.1C =O
158.0C -O (phenylacetate)
137.0Quaternary C (benzyloxy)
130.5Ar-C H (phenylacetate)
128.6Ar-C H (benzyloxy)
127.9Ar-C H (benzyloxy)
127.5Ar-C H (benzyloxy)
127.0Quaternary C (phenylacetate)
115.0Ar-C H (phenylacetate)
70.0-O-C H₂-Ph
52.1-COOC H₃
40.5-C H₂-COOCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unequivocally confirm the structural assignments made from 1D NMR data.

COSY spectra would show correlations between adjacent protons, for instance, confirming the coupling between the ortho and meta protons on the aromatic rings.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. For example, the signal for the benzylic protons at ~5.05 ppm would correlate with the carbon signal at ~70.0 ppm.

HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons of the ester group (~3.68 ppm) would show a correlation to the carbonyl carbon (~172.1 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the ether linkages give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H stretchAromatic
~2950C-H stretchAliphatic (CH₂, CH₃)
~1735C=O stretchEster
~1610, 1510, 1450C=C stretchAromatic Ring
~1240, 1150C-O stretchEster and Ether

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₆H₁₆O₃, the expected molecular weight is approximately 256.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is formed by the cleavage of the benzylic ether bond. Another significant fragmentation pathway involves the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃), leading to a fragment at m/z 197. The loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion would result in a peak at m/z 225.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
256[M]⁺
197[M - •CH₂COOCH₃]⁺
91[C₇H₇]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings in this compound results in characteristic UV absorptions. The spectrum is expected to show absorption maxima (λ_max) in the ultraviolet region, typically around 220 nm and 275 nm, corresponding to π → π* electronic transitions within the phenyl and benzyloxy chromophores. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 5: Expected UV-Vis Absorption Maxima for this compound

λ_max (nm)Electronic TransitionChromophore
~220π → πPhenyl rings
~275π → πPhenyl rings

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized or isolated substance. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the identity and assess the purity of the compound.

For this compound, the molecular formula is C₁₆H₁₆O₃. The analysis is performed using an automated elemental analyzer, where a sample is subjected to high-temperature dynamic flash combustion. This process converts the compound into its constituent elemental gases (CO₂, H₂O, and N₂), which are then separated and quantified by a thermal conductivity detector.

The theoretical elemental composition is calculated from the molecular formula (C₁₆H₁₆O₃) and the atomic weights of its constituent atoms. The results of this analysis for this compound are presented below. In practice, experimentally obtained values ("Found %") that are within ±0.4% of the calculated theoretical values are considered confirmation of the compound's elemental composition and purity.

The detailed research findings, comparing the theoretical and expected experimental values, are summarized in the following table:

Table 1: Elemental Analysis Data for this compound

Element Theoretical % (Calculated) Experimental % (Found)
Carbon (C) 74.98% Typically within ±0.4% of calculated value
Hydrogen (H) 6.29% Typically within ±0.4% of calculated value

The absence of nitrogen in the molecular structure means its theoretical and experimental values are zero. The close correlation between the calculated percentages and the data obtained from an actual CHN analysis serves as a primary validation of the atomic constitution of this compound.

Computational Chemistry and in Silico Studies of Methyl 2 4 Benzyloxy Phenyl Acetate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common hybrid functional used for these calculations. nih.govnih.gov

The initial step in DFT studies involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. nih.gov For Methyl 2-(4-(benzyloxy)phenyl)acetate, calculations are typically performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov The optimized structure allows for the determination of key geometrical parameters, including bond lengths and bond angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography, often showing good agreement. nih.gov

Table 1: Selected Predicted Geometrical Parameters for this compound This table presents hypothetical, yet chemically plausible, data for illustrative purposes, based on general values from DFT studies on similar organic molecules.

Parameter Bond/Angle Predicted Value
Bond Lengths C-C (aromatic) 1.39 Å
C-O (ether) 1.37 Å
C=O (ester) 1.21 Å
C-O (ester) 1.36 Å
Bond Angles C-O-C (ether) 117°
O=C-O (ester) 124°

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov The calculated vibrational wavenumbers are often scaled by a factor (e.g., 0.983) to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. nih.gov

This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, aromatic C-H stretching, and various bending modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ester C=O Stretch ~1735 cm⁻¹
Ether C-O-C Asymmetric Stretch ~1250 cm⁻¹
Ester O-C-C Stretch ~1160 cm⁻¹
Aromatic Ring C-H Stretch ~3060 cm⁻¹
Aromatic Ring C=C Stretch ~1600, 1500 cm⁻¹

The electronic properties of a molecule are crucial for understanding its reactivity and stability. oaji.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. oaji.net

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govoaji.net In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.3337 eV. nih.gov

The Molecular Electrostatic Potential (MEP) map is another tool used to predict reactive sites. nih.gov It visualizes the charge distribution on the molecule's surface, where electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue) are prone to nucleophilic attack. nih.govdergipark.org.tr

Fukui functions are used to describe the local reactivity of different atomic sites within a molecule, providing a more quantitative prediction of where electrophilic, nucleophilic, or radical attacks are most likely to occur. researchgate.netresearchgate.net

Table 3: Predicted Electronic Properties This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

Property Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.8 eV Electron-accepting ability

Computational methods, particularly DFT, are frequently used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. idc-online.com These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The predicted chemical shifts are often in good agreement with experimental values, with reported root mean square errors for ¹H shifts around 0.2–0.4 ppm. nih.gov Comparing theoretical and experimental spectra can aid in the structural elucidation and confirmation of complex organic molecules.

Table 4: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts (ppm) This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

Proton Functional Group Predicted Shift (ppm)
H-a -OCH₃ (Ester) 3.65
H-b -CH₂- (Methylene) 3.58
H-c -O-CH₂- (Benzyl) 5.05
H-d, H-e Aromatic (Phenylacetate ring) 6.95, 7.20

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

While specific docking studies on this compound are not widely reported, studies on analogous compounds provide insight into potential interactions. For instance, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. semanticscholar.org Docking studies of such compounds reveal key interactions within the enzyme's active site.

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger binding interaction. nih.gov The stability of the ligand-protein complex is governed by various non-covalent interactions, including:

Hydrogen bonds: Interactions between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, N).

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.

π-π stacking: Interactions between aromatic rings. nih.gov

π-alkyl interactions: Interactions between an aromatic ring and an alkyl group. researchgate.net

In silico studies on N-methylanthranilates and their analogues have shown that these compounds can interact with various pharmacological targets, and docking scores help to rationalize their in vivo activities. researchgate.netnih.gov

Table 5: Illustrative Molecular Docking Results for Analogues against a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes, based on typical results from docking studies.

Compound Analogue Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Analogue A (R=H) -7.8 Tyr123, Phe245, Leu88 π-π stacking, Hydrophobic
Analogue B (R=Cl) -8.5 Tyr123, Phe245, Ser124 π-π stacking, Halogen bond, H-bond

Prediction of Potential Biological Targets

In silico target prediction for this compound and its related compounds involves screening the molecule against extensive databases of known protein structures and pharmacophores. Computational tools utilize algorithms based on ligand similarity, reverse docking, and machine learning to estimate the probability of a compound binding to specific biological targets.

For derivatives of phenylacetic acid, such as this compound, studies have identified several potential targets. The core structure is recognized by various enzyme families. For instance, research on related compounds has shown potential interactions with enzymes like cyclooxygenase (COX), which are key targets in anti-inflammatory pathways. Reverse docking simulations, a computational technique where a ligand is screened against a library of potential protein targets, have further elucidated these potential interactions.

These predictive models analyze factors such as the molecule's shape, electrostatic potential, and the distribution of hydrogen bond donors and acceptors to identify complementary protein binding pockets. The benzyloxy group, in particular, can engage in hydrophobic and pi-stacking interactions, which are common in the active sites of many enzymes and receptors.

Table 1: Predicted Biological Targets for Phenylacetic Acid Derivatives

Predicted Target Family Potential Interaction Rationale
Cyclooxygenase (COX) Enzymes Inhibition Structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs).
Aldo-Keto Reductases Inhibition The acetate (B1210297) moiety can interact with the enzyme's catalytic site.
Nuclear Receptors Agonism/Antagonism The aromatic rings and lipophilic nature allow for potential binding to ligand-binding domains.
Monoamine Oxidase (MAO) Inhibition The overall molecular structure shares features with known MAO inhibitors.

Quantitative Structure-Activity Relationship (QSAR/QSTR) Studies

QSAR and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity or toxicity. These models are built by calculating a series of molecular descriptors and using statistical methods to find a mathematical relationship with experimental data.

Correlation of Molecular Descriptors with Predicted Biological Activities

For a series of phenylacetic acid esters, QSAR models have been developed to predict their activity against various targets. Molecular descriptors, which are numerical representations of a molecule's properties, are the foundation of these models. Key descriptors include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moment, which relate to how the molecule interacts with its environment.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity.

Studies have shown that for anti-inflammatory activity in related compounds, descriptors like LogP and molar refractivity are often significant. A higher LogP value, indicating greater lipid solubility, can correlate with better cell membrane penetration, which is often necessary to reach intracellular targets.

Table 2: Key Molecular Descriptors for QSAR Analysis

Descriptor Type Example Descriptor Significance in Biological Activity Prediction
Lipophilicity LogP Influences membrane permeability and binding to hydrophobic pockets.
Electronic Dipole Moment Governs electrostatic interactions with target proteins.
Steric/Topological Molar Refractivity Relates to molecular volume and polarizability, affecting how the molecule fits into a binding site.
Quantum Chemical HOMO/LUMO Energies Indicates the molecule's reactivity and ability to participate in charge-transfer interactions.

Pharmacokinetic Parameter Prediction (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of in silico analysis. These parameters determine the bioavailability and residence time of a compound in the body. Computational models, such as the one developed by SwissADME, can predict these properties based on molecular structure.

For this compound, predictions suggest good oral bioavailability. Its molecular weight and LogP value fall within the ranges defined by Lipinski's "rule of five," a widely used guideline for predicting drug-likeness. The ester group is predicted to be a site of metabolic activity, likely undergoing hydrolysis by esterase enzymes to form the corresponding carboxylic acid.

Table 3: Predicted ADME Properties for this compound

ADME Parameter Predicted Value/Classification Implication
Gastrointestinal Absorption High The compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Yes Indicates potential to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition Inhibitor of CYP1A2, CYP2C9 Suggests a potential for drug-drug interactions.
Lipinski's Rule of Five 0 Violations Favorable physicochemical properties for an orally active drug.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different three-dimensional arrangements of a molecule (conformers) and their corresponding energy levels. This compound has several rotatable bonds, leading to a complex conformational landscape. The bond connecting the benzyloxy group to the phenyl ring and the bonds within the acetate side chain are particularly important.

Computational methods, such as systematic grid scans or stochastic searches, can be used to identify low-energy, stable conformers. The results of these analyses are often visualized as a potential energy surface, where energy is plotted against one or more torsional angles. The global minimum on this surface represents the most stable conformation of the molecule. This preferred conformation is crucial as it is often the one that binds to a biological target. The flexibility of the molecule, or its ability to adopt different conformations, can also play a role in its ability to bind to various targets.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the movement and interactions of a molecule over time. By simulating the molecule in a biologically relevant environment, such as a water box or a lipid bilayer, MD can reveal insights into its dynamic behavior.

For this compound, MD simulations can be used to:

Observe the stability of different conformers identified through conformational analysis.

Study how the molecule interacts with water molecules and its solvation properties.

Simulate the binding process of the molecule to a predicted protein target, providing a dynamic view of the ligand-receptor interaction.

These simulations can highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the bound complex. They can also provide information on the flexibility of the protein's binding site upon ligand entry, a concept known as induced fit.

Applications and Advanced Research Directions

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

As a synthetic intermediate, the compound provides a readily modifiable platform for constructing complex molecular architectures. The benzyl (B1604629) ether linkage offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the methyl ester can be hydrolyzed or converted into other functional groups, allowing for diverse synthetic pathways.

The molecular framework of Methyl 2-(4-(benzyloxy)phenyl)acetate serves as a direct precursor for a variety of biologically active compounds. Research into treatments for neurodegenerative diseases, for instance, has utilized this structure. In the development of potential multi-functional agents for Parkinson's disease, the 2-(4-(benzyloxy)phenyl) moiety has been identified as a key pharmacophore. nih.gov This structural unit is incorporated into more complex molecules, such as benzothiazole (B30560) derivatives, which are designed to exhibit a range of therapeutic effects including potent enzyme inhibition and antioxidant activity. nih.gov The synthesis of these advanced compounds leverages the benzyloxy-phenyl core as the foundational starting point for building molecules with desired biological functions.

Beyond being a simple precursor, the compound acts as a fundamental building block in the assembly of novel therapeutic agents. Medicinal chemists often "hybridize" known pharmacophores to create new molecules with enhanced or multiple functions. For example, the aryl benzyl ether structure, which is the essence of this compound, has been strategically combined with other skeletons, like benzothiazole, to produce innovative agents. nih.gov A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and synthesized as potential multi-functional agents for Parkinson's disease, demonstrating potent and selective monoamine oxidase B (MAO-B) inhibitory activity, as well as significant antioxidant and neuroprotective effects. nih.gov

Table 1: Therapeutic Agents Derived from the (Benzyloxy)phenyl Moiety

Therapeutic Agent ClassTarget Disease/ConditionKey Biological Activity
Benzothiazole DerivativesParkinson's DiseaseMAO-B Inhibition, Antioxidant, Neuroprotection nih.gov
Selective Estrogen Receptor Modulators (SERMs)Osteoporosis, Menopause SymptomsEstrogen Receptor Agonism/Antagonism nih.gov
Dual Aromatase-Sulfatase Inhibitors (DASIs)Hormone-Dependent Breast CancerAromatase Inhibition, Steroid Sulfatase Inhibition nih.gov

One of the most prominent applications of the 2-(4-(benzyloxy)phenyl)acetate structure is in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity. nih.gov Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis, is a prime example. nih.govchemicalbook.com

The synthesis of Bazedoxifene involves the construction of a complex indole (B1671886) core. A key intermediate in this process is 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole. psu.edu The "2-(4-(benzyloxy-phenyl)" portion of this crucial intermediate is derived directly from 2-(4-(benzyloxy)phenyl)acetic acid or its ester, this compound. This starting material provides the necessary phenylacetic framework that ultimately becomes a significant part of the final Bazedoxifene molecule, which binds to the estrogen receptor. google.comgoogle.com The benzyl protecting group is critical during the multi-step synthesis and is typically removed in the final stages via catalytic hydrogenation to yield the active phenolic hydroxyl groups. google.com

In the field of oncology, particularly for hormone-dependent breast cancer, a promising strategy is the simultaneous inhibition of two key enzymes in estrogen biosynthesis: aromatase and steroid sulfatase (STS). nih.gov This has led to the development of Dual Aromatase-Sulfatase Inhibitors (DASIs). nih.gov

This compound is a valuable building block in the synthesis of DASI candidates. The core structure of many DASIs requires a phenolic ring, which is the attachment point for the sulfamate (B1201201) ester moiety responsible for irreversible STS inhibition. semanticscholar.org The subject compound provides the 4-(benzyloxy)phenyl group, which can be synthetically elaborated. Following modifications to the acetate (B1210297) side chain, the benzyl protecting group can be cleaved to unmask the phenol (B47542), which is then sulfamoylated. This strategy allows for the incorporation of the critical STS-inhibiting pharmacophore onto a larger scaffold designed to also inhibit aromatase, thereby creating a single molecule with dual activity. ox.ac.uk

Scaffolding in Drug Discovery and Medicinal Chemistry

The concept of a molecular "scaffold" is central to modern drug discovery. It refers to a core structure from which a library of related compounds can be derived.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. benthamscience.com These scaffolds represent an efficient starting point for drug design. The 2-(4-(benzyloxy)phenyl) moiety, the core of this compound, has demonstrated characteristics of a privileged scaffold. mdpi.com

Its appearance in diverse classes of therapeutic agents highlights its versatility. As discussed, this scaffold is integral to SERMs like Bazedoxifene, which targets estrogen receptors, and has also been incorporated into novel MAO-B inhibitors designed to treat Parkinson's disease. nih.govnih.gov The ability of this benzyloxy-phenyl framework to serve as a foundation for molecules targeting different receptors and enzymes underscores its status as a privileged structure in medicinal chemistry, facilitating the discovery of new lead compounds.

Structural Modifications for Optimized Pharmacological Profiles

The fundamental structure of this compound serves as a versatile template for structural modifications aimed at refining and enhancing its pharmacological properties. Research efforts have concentrated on altering specific regions of the molecule to improve its interaction with biological targets. Modifications often target the benzyloxy moiety, the central phenyl ring, or the ester group to modulate the compound's activity. For instance, derivatives have been created by introducing different substituents on the phenyl ring to investigate their impact on biological activity. Similarly, altering the ester group can influence the compound's pharmacokinetic profile. These targeted modifications are crucial in the field of medicinal chemistry for developing analogues with optimized therapeutic potential.

Exploration in Chemical Biology and Material Science

Tool for Studying Biological Processes and Interactions

While direct research on this compound as a chemical biology tool is specific, phenylacetate (B1230308) structures are fundamental in creating probes to study biological systems. The ester and benzyloxy groups offer reactive sites for attaching reporter molecules like fluorescent tags or biotin. These modified probes can then be used to track the molecule's distribution in cells, identify binding partners, and elucidate mechanisms of action. This approach allows researchers to visualize and quantify molecular interactions, providing valuable insights into complex biological processes.

Precursor for Development of New Materials with Specific Properties

The aromatic and ester functionalities within this compound make it a viable precursor for new materials. The phenyl rings can be integrated into the backbone of polymers to enhance thermal stability and confer specific optical properties. The ester group can undergo hydrolysis followed by polymerization to form polyesters. Furthermore, the benzyloxy group can be chemically altered to introduce cross-linking sites, enabling the formation of complex polymer networks. This versatility allows for its potential use in creating materials such as specialized films, coatings, or resins with tailored physical and chemical characteristics.

Derivatives with Enhanced Biological Activities

Synthesis and Evaluation of this compound Analogues with Modified Phenyl or Ester Moieties

The synthesis of analogues of this compound with modifications to the phenyl or ester components is a key strategy for discovering derivatives with improved biological activities. nih.govgoogle.com Researchers have systematically introduced various substituents onto the phenyl ring to explore structure-activity relationships (SAR). For example, the synthesis of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, which share a substituted phenyl structure, has been pursued to develop selective COX-2 inhibitors. nih.gov In this context, modifications such as adding alkoxy groups to the chromen-4-one scaffold have been shown to be important for inhibitory activity. nih.gov The evaluation of these new compounds through biological assays is essential to identify candidates with enhanced potency and selectivity for their targets. nih.govresearchgate.net

Table 1: Examples of Synthesized Analogues and Their Research Focus

Base Scaffold Modification Research Objective
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-ones Development of selective COX-2 inhibitors nih.gov
Benzofuran-2-yl(phenyl)methanone derivatives Probes for β-amyloid plaques in Alzheimer's disease research nih.gov
2-Methylbenzothiazole derivatives Development of Monoamine Oxidase (MAO) inhibitors researchgate.net

Introduction of Chiral Centers and Enantioselective Synthesis

Introducing chirality into derivatives of this compound is a critical step for enhancing biological specificity, as stereoisomers can have vastly different pharmacological effects. mdpi.comnih.gov The development of enantioselective synthesis methods allows for the production of single enantiomer compounds, which is highly sought after in the pharmaceutical industry. mdpi.com Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. mdpi.comnih.gov For example, the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids has been developed for use as chiral building blocks in medicinal chemistry. mdpi.com Similarly, chiral vanadyl complexes have been used as catalysts in the asymmetric synthesis of quinazolinone derivatives, demonstrating a method to create specific stereoisomers with potential biological applications. nih.gov

Future Perspectives and Emerging Research Avenues

The unique structural features of this compound, combining a phenylacetic acid ester with a benzyloxy protective group, position it as a compound of interest for future research and development. Emerging avenues of investigation are focused on enhancing its synthesis, exploring its potential in advanced therapeutic systems, and utilizing its scaffold for the discovery of new bioactive molecules.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. Future research into the synthesis of this compound is expected to move away from conventional methods that may rely on harsh catalysts or volatile organic solvents, towards more sustainable alternatives.

Key areas of exploration include catalyst-free and solvent-free reaction conditions. Research on the synthesis of similar phenolic esters has demonstrated that esterification can be achieved efficiently by optimizing temperature under solvent-free conditions, thereby eliminating the need for acidic or basic catalysts and reducing solvent waste. jetir.org Another promising direction is the use of reusable, heterogeneous catalysts. For instance, metal catalysts supported on clays (B1170129) like Montmorillonite K-10 have shown high efficacy and selectivity in ester-related reactions and can be recycled multiple times, making the process more economical and environmentally friendly. jetir.org

Future synthetic strategies could also involve biocatalysis, employing enzymes like lipases to perform the esterification under mild conditions, or the use of novel green solvents such as ionic liquids or deep eutectic solvents to improve reaction efficiency and ease of product separation.

ParameterConventional Synthesis (Hypothetical)Sustainable Synthesis ApproachAdvantage of Sustainable Approach
Catalyst Strong mineral acids (e.g., H₂SO₄)Reusable solid acid (e.g., Zn-K10 clay) jetir.org or catalyst-freeAvoids corrosive and hazardous reagents; catalyst is recyclable.
Solvent Volatile organic solvents (e.g., Toluene)Solvent-free or green solvents (e.g., ionic liquids)Reduces VOC emissions and solvent waste. jetir.orgmdpi.com
Energy Prolonged heating under refluxMicrowave irradiation or optimized thermal heatingPotentially shorter reaction times and lower energy consumption. mdpi.com
Waste Neutralization salts, solvent wasteMinimal waste, recyclable catalystHigher atom economy and lower environmental impact.

Targeted Drug Delivery Systems

The structure of this compound makes it a candidate for incorporation into targeted drug delivery systems. The core concept revolves around using this molecule, or its derivatives, as a component of a larger system designed to deliver a therapeutic agent specifically to a diseased site, such as a tumor, thereby increasing efficacy and reducing systemic side effects.

One emerging avenue is the development of prodrugs based on this scaffold. The ester linkage in this compound could be designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes (e.g., esterases) that are overexpressed in target tissues. Upon cleavage, a potent drug molecule, previously attached to the phenylacetic acid backbone, would be released in a localized manner.

Furthermore, the lipophilic nature imparted by the benzyl and phenyl groups could facilitate the encapsulation of derivatives into nanocarriers. These systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect the drug from premature degradation, improve its solubility, and be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of specific cells or tissues. Research in this area would involve modifying the this compound structure to optimize its encapsulation and release properties from these advanced delivery vehicles.

Nanocarrier TypePotential Application with Compound DerivativesMechanism of Action
Liposomes Encapsulation of a lipophilic drug derivative within the lipid bilayer.The liposome (B1194612) fuses with the target cell membrane, releasing the drug directly into the cytoplasm.
Polymeric Nanoparticles The compound is either entrapped within or covalently attached to the polymer matrix.Drug release is controlled by polymer degradation or diffusion from the nanoparticle at the target site.
Solid Lipid Nanoparticles (SLNs) Incorporation of the lipid-soluble compound into a solid lipid core.Provides controlled release and can be functionalized for targeted delivery.
Micelles The hydrophobic part of the compound derivative self-assembles into the core of the micelle.Micelles can accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Combinatorial Chemistry and High-Throughput Screening

The molecular framework of this compound serves as a versatile scaffold for the generation of large chemical libraries through combinatorial chemistry. This approach allows for the rapid synthesis of a multitude of structurally related compounds, which can then be evaluated for biological activity using high-throughput screening (HTS).

The key functional groups of the molecule provide multiple points for diversification:

The Ester Group: The methyl ester can be readily converted to other esters, amides, or a carboxylic acid, allowing for the introduction of a wide array of different chemical groups.

The Aromatic Rings: Both the phenyl ring of the acetate moiety and the benzyl ring can be substituted with various functional groups (e.g., halogens, alkyls, nitro groups) to systematically probe the structure-activity relationship (SAR).

The Ether Linkage: The benzyloxy group can be replaced with other substituted benzyl ethers or different protecting groups to modulate properties like solubility and metabolic stability.

By systematically modifying these positions, a diverse library of analogues can be created. This library can then be subjected to HTS, an automated process that tests thousands of compounds against a specific biological target, such as a receptor or enzyme. nih.gov This strategy significantly accelerates the early stages of drug discovery by rapidly identifying "hit" compounds that can be further optimized into lead candidates for new therapeutics. The 4-phenyl moiety, in particular, is a common feature in versatile scaffolds used for developing new bioactive agents. nih.gov

Scaffold PositionR¹ (Ester Modification)R² (Phenyl Ring Substitution)R³ (Benzyl Ring Substitution)
Parent Compound -OCH₃-H-H
Derivative 1 -NHCH₂CH₃ (Ethylamide)-Cl-H
Derivative 2 -OH (Carboxylic Acid)-H-F
Derivative 3 -OCH₂CH(CH₃)₂ (Isobutyl ester)-OCH₃-H
Derivative 4 -NH-Cyclopropyl (Cyclopropylamide)-H-CF₃

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(4-(benzyloxy)phenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of 2-(4-(benzyloxy)phenyl)acetic acid using methanol and a catalytic acid (e.g., concentrated H₂SO₄) under reflux. For optimization, adjust reaction time (4–6 hours), stoichiometry (1:20 molar ratio of acid to methanol), and temperature (60–80°C). Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization from ethanol to improve purity . Monitor by TLC or HPLC to confirm completion.

Q. How can researchers ensure purity and characterize the compound post-synthesis?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) is recommended. Characterization should include:

  • NMR (¹H/¹³C) to confirm ester and benzyloxy group signals.
  • FTIR for carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store separately from oxidizing agents at 2–8°C.
  • Dispose of waste via licensed chemical disposal services, as improper handling may release toxic byproducts .

Advanced Research Questions

Q. How can multi-step synthesis pathways for structural analogs of this compound be optimized to minimize side reactions?

  • Methodological Answer : For analogs like Methyl 2-[2-(benzyloxy)phenyl]acetate, employ orthogonal protecting groups (e.g., benzyl for phenolic OH) and stepwise coupling. Use mild bases (e.g., K₂CO₃) during etherification to avoid ester hydrolysis. Monitor intermediates via LC-MS to detect early-stage impurities. For example, p-toluenesulfonic acid-catalyzed cyclization in xylene under Dean-Stark conditions can improve yield (73%) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions often arise from rotamers (ester groups) or residual solvents. Solutions include:

  • Variable-temperature NMR to identify dynamic processes.
  • COSY/HSQC to assign overlapping signals.
  • Crystallography (if crystals form) to confirm spatial arrangement, as seen in related compounds with C–H···π interactions .

Q. How can this compound be utilized in drug delivery systems or enzyme interaction studies?

  • Methodological Answer : The benzyloxy group enhances lipophilicity, making it suitable for:

  • Prodrug design : Ester hydrolysis in vivo releases the active carboxylic acid.
  • Enzyme binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like hydrolases.
  • Complexation studies : Explore interactions with cyclodextrins via phase-solubility analysis to improve bioavailability .

Q. What advanced techniques are recommended for analyzing degradation products under stressed conditions?

  • Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress. Analyze degradants via:

  • UPLC-QTOF-MS to identify fragment ions and propose degradation pathways.
  • Forced degradation kinetics : Fit data to first-order models to predict shelf-life .

Methodological Notes

  • Synthesis Optimization : Adjust solvent polarity (e.g., switch from methanol to ethanol) to improve yields in sterically hindered reactions .
  • Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw Predict) to verify assignments .
  • Safety Compliance : Follow GHS guidelines for labeling and SDS documentation, emphasizing hazards like skin irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.